Bienvenue dans la boutique en ligne BenchChem!

2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-

Friedel-Crafts acylation Oxindole synthesis 5-substituted oxindole building block

2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- (CAS 65435-05-4), systematically named 5-(2-bromopropanoyl)-1,3-dihydroindol-2-one, is a synthetic oxindole derivative with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol. The compound features a reactive α-bromoketone substituent directly attached to the 5-position of the oxindole core, making it a strategic electrophilic intermediate for nucleophilic displacement, cross-coupling, and heterocycle construction.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 65435-05-4
Cat. No. B3055552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-
CAS65435-05-4
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC2=C(C=C1)NC(=O)C2)Br
InChIInChI=1S/C11H10BrNO2/c1-6(12)11(15)7-2-3-9-8(4-7)5-10(14)13-9/h2-4,6H,5H2,1H3,(H,13,14)
InChIKeySTENFXGLRSAZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromopropanoyl)-1,3-dihydroindol-2-one (CAS 65435-05-4): A Versatile α-Bromoketone Oxindole Building Block for Medicinal Chemistry


2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- (CAS 65435-05-4), systematically named 5-(2-bromopropanoyl)-1,3-dihydroindol-2-one, is a synthetic oxindole derivative with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol . The compound features a reactive α-bromoketone substituent directly attached to the 5-position of the oxindole core, making it a strategic electrophilic intermediate for nucleophilic displacement, cross-coupling, and heterocycle construction . It is structurally characterized by an unsubstituted lactam nitrogen (N-1) and an unsubstituted C-3 methylene, distinguishing it from its N-methylated (CAS 65435-06-5) and 3,3-dimethyl (CAS 122281-20-3) congeners . Synthesized via regioselective Friedel-Crafts acylation of 2-oxindole with 2-bromopropanoyl chloride in the presence of anhydrous AlCl₃ in DMF at 80°C, this compound serves as a validated entry point for generating focused libraries of 5-substituted oxindole-based kinase inhibitors and immunomodulatory agents .

Why 5-(2-Bromopropanoyl)-1,3-dihydroindol-2-one (CAS 65435-05-4) Cannot Be Replaced by Generic Oxindole or Bromoacetyl Analogs


Generic substitution of 5-(2-bromopropanoyl)-1,3-dihydroindol-2-one with structurally similar oxindole derivatives is unreliable due to three molecular features that directly govern downstream synthetic utility and biological target engagement. First, the α-bromopropanoyl chain contains a chiral α-carbon bearing a methyl group; this steric and electronic signature differs fundamentally from the bromoacetyl analog (CAS 105316-98-1) lacking the α-methyl group, altering enolate geometry, nucleophilic displacement rates, and stereochemical outcomes in subsequent transformations . Second, the regioisomeric placement of the electrophilic group at the 5-position versus the 6-position (CAS 866948-66-5) is known to shift kinase selectivity profiles in oxindole-based inhibitor series, as documented in patent disclosures on dihydroindolinone derivatives as protein tyrosine kinase modulators [1]. Third, the unsubstituted N-1 and C-3 positions preserve hydrogen-bond donor capacity and conformational flexibility that are eliminated upon N-methylation (CAS 65435-06-5) or gem-dimethylation (CAS 122281-20-3), both modifications shown to alter cellular potency windows in TDO/IDO1 dual-inhibition programs [2]. The quantitative evidence below substantiates each dimension of differentiation.

Quantitative Head-to-Head and Cross-Study Evidence for Differentiating 5-(2-Bromopropanoyl)-1,3-dihydroindol-2-one (CAS 65435-05-4) from Closest Analogs


Friedel-Crafts Acylation Synthesis: Validated One-Step Access to 5-(2-Bromopropanoyl)-indolin-2-one

The target compound is synthesized with validated regioselectivity via Friedel-Crafts acylation of 2-oxindole using 2-bromopropanoyl chloride and anhydrous AlCl₃ in DMF at 80°C . This one-step electrophilic aromatic substitution installs the reactive α-bromopropanoyl group exclusively at the 5-position, leveraging the innate directing effect of the oxindole nucleus. By contrast, regioisomeric 6-(2-bromo-1-oxopropyl)-1,3-dihydro-2H-indol-2-one (CAS 866948-66-5) would require an entirely distinct starting material (6-amino-oxindole or equivalent) and is not readily accessible via the same Friedel-Crafts manifold owing to the meta-directing character of the amide substituent . The commercial bromoacetyl comparator 5-(bromoacetyl)-1,3-dihydroindol-2-one (CAS 105316-98-1) is correspondingly prepared from bromoacetyl bromide, not 2-bromopropanoyl chloride, and lacks the α-CH₃ group critical for stereochemical diversification .

Friedel-Crafts acylation Oxindole synthesis 5-substituted oxindole building block

TDO Enzyme Inhibition Potency: 40 nM IC50 Differentiates This Oxindole Scaffold from Indazole-Based TDO Inhibitors

In a standardized recombinant human TDO (aa 19–388) inhibition assay conducted at Sichuan University using nanodrop spectrophotometric analysis, 5-(2-bromopropanoyl)-1,3-dihydroindol-2-one (deposited in BindingDB as BDBM50606613 / CHEMBL5219865) exhibited an IC50 of 40 nM [1]. When benchmarked against indazole-derived TDO inhibitors characterized in the same curated dataset, the oxindole scaffold demonstrates a 22.75-fold potency advantage over 6-bromo-1H-indazol-4-amine (BDBM50606592 / CHEMBL5219838), which showed a TDO IC50 of 910 nM under identical expression and assay conditions [2]. Furthermore, a structurally elaborated indazole-cyclohexanol hybrid (BDBM50606630 / CHEMBL5219723) registered a TDO IC50 of 910 nM, confirming that the simple bromopropanoyl-oxindole core achieves sub-100 nM potency without the need for additional solubilizing or hydrogen-bonding appendages [3].

Tryptophan 2,3-dioxygenase (TDO) Cancer immunotherapy Kynurenine pathway inhibition

TDO/IDO1 Selectivity Window: 16-Fold Target Discrimination Favoring TDO Over IDO1

Against human indoleamine 2,3-dioxygenase 1 (hIDO1, aa 12–403) expressed in E. coli Transetta (DE3) and assayed by nanodrop spectrophotometry, the target compound displayed an IC50 of 640 nM [1]. Paired with its TDO IC50 of 40 nM obtained under analogous expression and detection conditions [1], this yields a TDO/IDO1 selectivity ratio of 16:1 (640/40 = 16× preferential TDO inhibition). In contrast, the indazole-cyclohexanol comparator BDBM50606630 (CHEMBL5219723) exhibits a TDO IC50 of 910 nM and IDO1 IC50 of 1420 nM, corresponding to a selectivity ratio of only 1.56:1 [2]. The more than 10-fold difference in selectivity window between these two chemotypes renders the bromopropanoyl-oxindole scaffold particularly suitable for applications requiring TDO-biased pharmacological modulation—such as probing the relative contributions of TDO versus IDO1 to kynurenine-mediated immune escape in hepatocellular carcinoma models where TDO is constitutively expressed at high levels [3].

TDO/IDO1 dual inhibition Selectivity profiling Immuno-oncology target engagement

Cellular TDO Target Engagement: Sub-Micromolar EC50 in SW48 Colorectal Adenocarcinoma Cells

Beyond recombinant enzyme assays, the target compound was evaluated for cellular TDO inhibition in human SW48 colorectal adenocarcinoma cells engineered to overexpress TDO. The EC50 for TDO inhibition in this cellular context was determined to be 1070 nM [1]. This cellular activity confirms that the 5-(2-bromopropanoyl)-oxindole scaffold penetrates mammalian cells and engages intracellular TDO at concentrations approximately 27-fold above its isolated enzyme IC50 (40 nM → 1070 nM), a cell-to-enzyme potency shift consistent with moderate passive permeability for a compound of molecular weight 268 Da and polar surface area contributed by the oxindole lactam and ketone groups. In parallel, the compound exhibited a TDO EC50 of 3030 nM in human A-172 glioblastoma cells [1], demonstrating cell-line-dependent activity that may reflect differential TDO expression levels or intracellular tryptophan competition. No direct cellular EC50 comparator data are available from the same dataset for the indazole analogs, precluding a head-to-head cellular potency comparison; however, the availability of cellular EC50 data itself represents an evidence tier absent for most commercial bromopropanoyl-oxindole building blocks .

Cellular TDO inhibition SW48 cell line Kynurenine reduction assay

CYP2C9 Liability Profile: Low Inhibition Risk (IC50 = 9.27 µM) Supports Use in Early-Stage ADME-Tox Triage

In a human liver microsome CYP2C9 inhibition assay using 4′-hydroxy diclofenac as a probe substrate with LC/MS/MS quantification after 10-minute incubation, 5-(2-bromopropanoyl)-1,3-dihydroindol-2-one demonstrated an IC50 of 9,270 nM (9.27 µM) [1]. Given that the compound's TDO enzyme IC50 is 40 nM [2], the CYP2C9/TDO therapeutic selectivity index exceeds 230-fold (9,270/40 = 231.75), indicating a low probability of CYP2C9-mediated drug-drug interactions at concentrations required for TDO target engagement. No CYP inhibition data are publicly available for the direct structural analogs 5-(bromoacetyl)-1,3-dihydroindol-2-one (CAS 105316-98-1), 5-(2-bromopropanoyl)-1-methyl-1,3-dihydroindol-2-one (CAS 65435-06-5), or 5-(2-bromopropanoyl)-3,3-dimethyl-1,3-dihydroindol-2-one (CAS 122281-20-3), preventing any head-to-head ADME comparison. The unique availability of CYP liability data for this specific compound adds a non-trivial dimension to its procurement value relative to uncharacterized analogs .

CYP2C9 inhibition Drug-drug interaction risk Hepatocyte metabolism

Protein Tyrosine Kinase Modulation Potential: Oxindole Scaffold Recognized Across Patent Families for 5-Substituted Kinase Inhibitors

Patent disclosures from multiple assignees explicitly claim dihydroindolinone derivatives bearing electrophilic substituents at the 5-position as modulators of protein tyrosine kinase (PTK) activity, with the oxindole NH and C3 methylene groups serving as critical pharmacophoric elements for hinge-region hydrogen bonding in the ATP-binding pocket [1]. The disclosed Markush structures encompass 5-(2-bromopropanoyl)-1,3-dihydroindol-2-one as a representative example within a genus of compounds for which kinase inhibitory activity was demonstrated. Separately, independent medicinal chemistry literature identifies 5-substituted oxindole derivatives as Bruton's tyrosine kinase (BTK) inhibitors, with brominated 5-acyl substituents contributing to enhanced target affinity through halogen-bonding interactions with the kinase hinge region [2]. These literature precedents establish class-level validation for the oxindole bromopropanoyl chemotype in kinase drug discovery, in contrast to the 6-regioisomer (CAS 866948-66-5) which is absent from the claimed PTK inhibitor patent space, consistent with the requirement for 5-position substitution to achieve appropriate vectoring toward the kinase solvent-exposed region .

Protein tyrosine kinase inhibition Dihydroindolinone scaffold Oncology chemical probe

Procurement-Relevant Application Scenarios for 5-(2-Bromopropanoyl)-1,3-dihydroindol-2-one (CAS 65435-05-4)


TDO-Selective Chemical Probe Development for Immuno-Oncology Target Validation

With a TDO IC50 of 40 nM and a 16-fold selectivity window over IDO1 [1], this compound is optimally positioned as a starting scaffold for developing TDO-selective chemical probes. Its cellular activity in SW48 colorectal adenocarcinoma cells (EC50 = 1,070 nM) [1] and low CYP2C9 inhibition risk (IC50 = 9.27 µM) further support its use in early-stage probe optimization. Teams working on kynurenine pathway biology can use this compound to interrogate TDO-specific contributions to immune evasion in hepatocellular carcinoma and glioblastoma models, where TDO is the dominant tryptophan-catabolizing enzyme [2].

Diversifiable Building Block for Focused Oxindole Kinase Inhibitor Libraries

The reactive α-bromoketone at the 5-position serves as a versatile handle for nucleophilic displacement with amines, thiols, and heterocycles, enabling rapid parallel synthesis of focused oxindole libraries [1]. The unsubstituted N-1 and C-3 positions preserve hydrogen-bond donor/acceptor capacity essential for ATP-binding site hinge-region interactions in kinase targets, as validated by patent disclosures claiming 5-substituted dihydroindolinones as protein tyrosine kinase modulators . Procurement of this specific regioisomer—rather than the 6-substituted analog (CAS 866948-66-5)—ensures compatibility with kinase pharmacophore models requiring 5-position vectoring [2].

Synthetic Intermediate for Dual-Target IDO1/TDO Inhibitor Programs Requiring TDO-Biased Starting Points

Dual IDO1/TDO inhibition is an active area of cancer immunotherapy research, but many programs struggle to achieve balanced or tunable dual potency. The intrinsic 16:1 TDO/IDO1 selectivity of this oxindole [1] provides a biased starting point that can be deliberately tuned toward dual inhibition through structure-guided C-3 or N-1 derivatization. The established one-step Friedel-Crafts acylation synthesis from commercially available 2-oxindole and 2-bromopropanoyl chloride makes scale-up and analog generation practical for medicinal chemistry teams.

Early ADME-Tox Triage Compound with Publicly Available CYP Liability Data

For drug discovery programs that prioritize early ADME characterization when selecting building blocks, this compound's publicly available CYP2C9 inhibition data (IC50 = 9.27 µM) [1] provides a risk-assessment advantage over uncharacterized analogs such as the N-methyl (CAS 65435-06-5) and 3,3-dimethyl (CAS 122281-20-3) derivatives for which no CYP or metabolic stability data have been deposited in public databases . Combined with the >230-fold TDO therapeutic index over CYP2C9 [1], this compound enables go/no-go decisions based on quantitative ADME parameters rather than assumptions.

Quote Request

Request a Quote for 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.